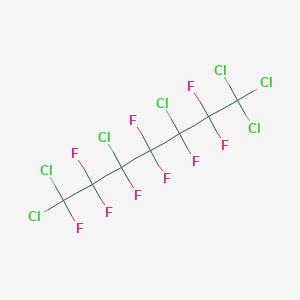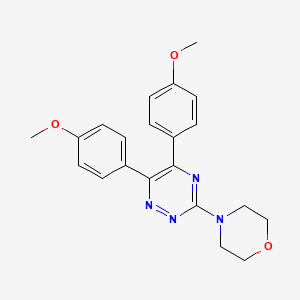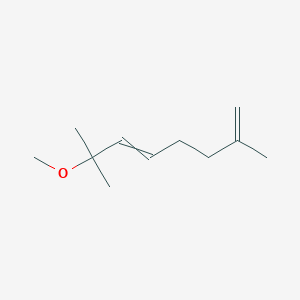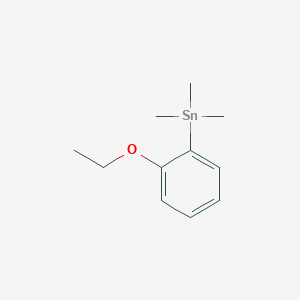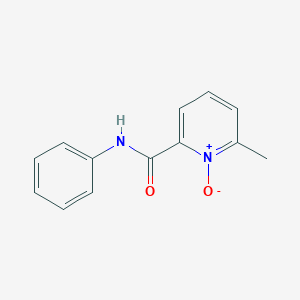
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one is an organic compound with a unique structure that includes both a cyclopentanone ring and a substituted pentanone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one can be achieved through several methods:
-
Aldol Condensation: : One common method involves the aldol condensation of cyclopentanone with 2-methyl-4-oxopentanal. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
-
Michael Addition: : Another approach involves the Michael addition of 2-methyl-4-oxopent-2-enal to cyclopentanone. This reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler analog with a single ketone group.
2-Methyl-4-oxopentanal: A related compound with a similar side chain but different ring structure.
Cyclopentenone: Another related compound with a different ring structure and functional groups.
Uniqueness
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a substituted pentanone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
53857-08-2 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-(2-methyl-4-oxopentan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(12)7-11(2,3)9-5-4-6-10(9)13/h9H,4-7H2,1-3H3 |
Clé InChI |
NMXXQCYMYVWVGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


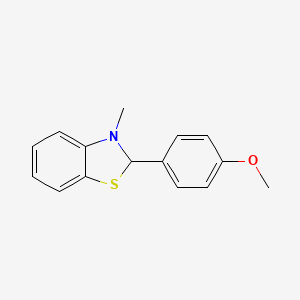
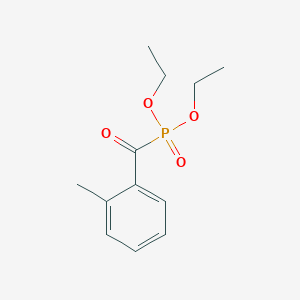
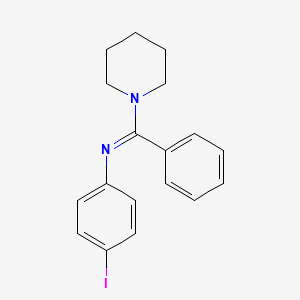
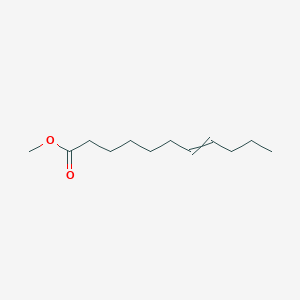
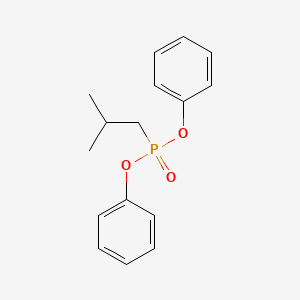
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
